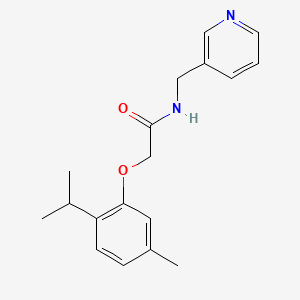![molecular formula C15H35NO6P2 B5115319 tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)](/img/structure/B5115319.png)
tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate), also known as TDP, is a chemical compound that has been used extensively in scientific research. This compound has a unique structure and properties that make it useful in a variety of applications. In
Scientific Research Applications
Tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has been used in a variety of scientific research applications. One of the most common uses of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) is as a chelating agent. tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has a high affinity for metal ions such as calcium, magnesium, and iron. This property makes it useful in the study of metal ion transport and metabolism.
tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has also been used as a fluorescent probe. When tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) binds to metal ions, it undergoes a conformational change that results in fluorescence. This property has been used to study metal ion binding in biological systems.
Another application of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) is as a potential therapeutic agent for the treatment of osteoporosis. tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has been shown to increase bone density in animal models, and it is currently being studied as a potential treatment for osteoporosis in humans.
Mechanism of Action
The mechanism of action of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) is not fully understood. However, it is believed that tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) binds to metal ions and forms stable complexes. These complexes may then interact with biological molecules such as enzymes and receptors, altering their activity.
Biochemical and Physiological Effects:
tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has been shown to have a variety of biochemical and physiological effects. In animal models, tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has been shown to increase bone density, improve cognitive function, and reduce inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) in lab experiments is its high affinity for metal ions. This property makes it useful in the study of metal ion transport and metabolism. However, tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) is also a toxic compound and must be handled with care. Additionally, tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate). One area of interest is the development of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the development of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)-based therapeutics for the treatment of osteoporosis and other diseases. Finally, further research is needed to fully understand the mechanism of action of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) and its effects on biological systems.
Synthesis Methods
The synthesis of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) involves the reaction of diethylamine with ethyl bromoacetate to form diethylaminoethyl-2-bromoacetate. This intermediate is then reacted with 1,3-propanediol to form tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate). The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The yield of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) is typically around 60-70%.
properties
IUPAC Name |
2,3-bis(diethoxyphosphoryl)-N,N-diethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H35NO6P2/c1-7-16(8-2)13-15(24(18,21-11-5)22-12-6)14-23(17,19-9-3)20-10-4/h15H,7-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHBHKKCJZBRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CP(=O)(OCC)OCC)P(=O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35NO6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5115243.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B5115261.png)
![4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5115273.png)
![N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5115275.png)

![[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5115299.png)
![3-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5115303.png)

![diethyl {3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5115334.png)

![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5115340.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B5115345.png)

